molecular formula C6H10O6 B119236 D-Mannono-1,4-lactone CAS No. 26301-79-1

D-Mannono-1,4-lactone

Cat. No.: B119236
CAS No.: 26301-79-1
M. Wt: 178.14 g/mol
InChI Key: SXZYCXMUPBBULW-SQOUGZDYSA-N
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Description

D-Mannono-1,4-lactone is a carbohydrate-based lactone with the molecular formula C6H10O6. It is a white solid that acts as an inhibitor to β-galactosidase of Escherichia coli, providing proof that the furanose form of this sugar contributes to its efficacy . This compound is significant in various biochemical and industrial applications due to its unique properties and reactivity.

Biochemical Analysis

Biochemical Properties

D-Mannono-1,4-lactone interacts with several enzymes and proteins. For instance, it has been found to show high specificity towards D-mannonate and its lactone, this compound . The gene encoding for the enzyme that interacts with this compound is located adjacent to a previously studied mannose-specific aldohexose dehydrogenase (AldT) in the genome of Thermoplasma acidophilum .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been found to suppress LPS-induced macrophage activation . In vivo, mannose administration improves survival in a mouse model of LPS-induced endotoxemia as well as decreases progression in a mouse model of DSS-induced colitis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules and its impact on gene expression. It acts as an inhibitor to β-galactosidase of Escherichia coli . This inhibition provides proof that the furanose form of this sugar was contributory to its efficacy .

Temporal Effects in Laboratory Settings

It is known that this compound acts as an inhibitor to β-galactosidase of Escherichia coli .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, mannose administration improves survival in a mouse model of LPS-induced endotoxemia .

Metabolic Pathways

This compound is involved in the metabolism of mannose in Thermoplasma acidophilum . The gene encoding for the enzyme that interacts with this compound is located adjacent to a previously studied mannose-specific aldohexose dehydrogenase (AldT) in the genome of this organism .

Transport and Distribution

It is known that this compound acts as an inhibitor to β-galactosidase of Escherichia coli .

Subcellular Localization

It is known that this compound acts as an inhibitor to β-galactosidase of Escherichia coli .

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Mannono-1,4-lactone can be synthesized from D-mannose through selective anomeric oxidation. One common method involves the use of bromine and sodium hydrogencarbonate in water at room temperature for 96 hours . Another method includes the dehydrogenation of unprotected or partially protected alditols and aldoses catalyzed by a transition metal complex in the presence of a hydrogen acceptor .

Industrial Production Methods: Industrial production of this compound typically involves the oxidation of D-mannose using environmentally friendly synthetic methodologies. These methods aim to minimize the number of steps and use sustainable approaches to convert D-mannose into this compound efficiently .

Chemical Reactions Analysis

Types of Reactions: D-Mannono-1,4-lactone undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, such as D-mannonate and other related compounds .

Comparison with Similar Compounds

Properties

IUPAC Name

(3S,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-5,7-10H,1H2/t2-,3-,4+,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXZYCXMUPBBULW-SQOUGZDYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C1C(C(C(=O)O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@@H]1[C@@H]([C@@H](C(=O)O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70860012, DTXSID201314777
Record name Mannono-gamma-lactone
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Record name D-Mannono-1,4-lactone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26301-79-1, 10366-82-2
Record name D-Mannono-1,4-lactone
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Record name D-Mannono-gamma-lactone
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Record name Mannono-gamma-lactone
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Record name D-Mannono-1,4-lactone
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Record name D-mannono-1,4-lactone
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Record name D-MANNONO-.GAMMA.-LACTONE
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Synthesis routes and methods

Procedure details

To a solution of commercially available L-ascorbic acid 163 (30.0 g, 0.17 mmol) in distilled water (200 mL), palladium on activated carbon (10%, 1.0 g) was added as a catalyst at RT. The reaction mixture was placed in a steel reaction vessel and underwent hydrogenation (100 psi) at 60° C. for 48 h. The progress of the reaction was followed by TLC analysis of aliquots (EtOAc: MeOH: H2O=10:3:1). When the starting material 163 had been essentially consumed, the reaction was stopped and the reaction mixture was filtered under vacuum, and washed with water (2×50 mL). The filtrate and the wash were combined and the water was then evaporated under reduced pressure. The residue was recrystallized from methanol-ethyl acetate to give compound 164 as a white solid (21.5 g, 71%). The NMR spectrum of compound 164 matched that of the published.105 To a suspension of the lactone 164 (10.0 g, 56.1 mmol) in dry acetone (200 mL), 2,2-dimethoxypropane (40 mL, 0.32 mmol) was added at RT. To this mixture, p-toluenesulfonic acid (200 mg) was added as a catalyst. The progress of the reaction was followed by TLC analysis of aliquots (Hexane:EtOAc, 1:1). When the starting material 164 had been essentially consumed, the reaction was stopped by addition of triethylamine (1 mL). The solvent was then evaporated under reduced pressure, and the residue was purified by column chromatography (Hexane:EtOAc, 1:1) to give compound 165 as a white solid. The NMR spectrum of compound 164 matched that of the published data.105 The lactone 165 (5.0 g, 19.3 mmol) was dissolved in THF (20 mL), and MeOH (50 mL) was then added. To this solution, NaBH4 was added portionwise at 0° C. The progress of the reaction was followed by TLC analysis of aliquots (Hexane:EtOAc, 1:1). When the starting material 165 had been consumed, the solvent was evaporated under reduced pressure. The residue was redissolved in EtOAc (50 mL), washed with aqueous tartaric acid solution (2×10 mL), brine (50 mL), and dried over Na2SO4. After evaporating the solvent, the crude diol was used directly in the next step. The crude diol was dissolved in CH2Cl2 (50 mL), and the solution was added dropwise to a mixture of pyridine (100 mL) and methanesulfonyl chloride (6 mL, 77.5 mmol) cooled to 0° C. The reaction mixture was stirred at 0° C. for 30 min, then allowed to warm to room temperature for 6 h. When TLC analysis of aliquots (Hexane:EtOAc, 1:1) showed total consumption of the starting material, the reaction mixture was poured into ice water, extracted with CH2Cl2 (3×100 mL), washed with brine (50 mL), and dried over Na2SO4. Purification by column chromatography (Hexane:EtOAc, 2:1) yielded compound 166 as a colorless syrup (3.6 g, 45% o for two steps). [α]22D +54 (c 4, CH2Cl2); 1H NMR ((CD3)2O) δ: 4.87 (dd, 1H, J3,4=6.1, J4,5=4.8, H-4), 4.57 (ddd, 1H, J1b,2=6.0, J1a,1b=12.0, H-1b), 4.56-4.48 (m, 3H, H-2, H-3, H-1a), 4.45 (ddd, 1H, H-5), 4.13 (dd, 1H, J5,6b=6.7, J6a,6b=8.6, H-6b), 4.03 (dd, 1H, J5,6a=6.6, H-6a), 3.24, and 3.15 (2 s, 6H, 2×OSO2CH3), 1.52, 1.41, 1.38, and 1.34 (4 s, 12H, 4×CH3). 13C NMR ((CD3)2O) δ: 114.3, 113.8 ((CH3)2C(OR)2), 83.3 (C-4), 79.7 (C-3), 79.0 (C-2), 78.9 (C-1), 72.9 (C-5), 69.6 (C-6), 43.0, 40.9 (2×OSO2CH3), 31.3, 29.9, 29.3, and 29.2 (4×CH3). Anal. Calcd. for C14H26O10S2: C, 40.18; H, 6.26. Found: C, 39.89; H, 6.02.
Quantity
30 g
Type
reactant
Reaction Step One
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Quantity
200 mL
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solvent
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1 g
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catalyst
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steel
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0 (± 1) mol
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reactant
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Yield
71%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Customer
Q & A

Q1: What is the molecular formula and weight of D-Mannono-1,4-lactone?

A1: this compound has the molecular formula C6H10O6 and a molecular weight of 178.14 g/mol. [, , ]

Q2: Is there any spectroscopic data available for this compound?

A2: Yes, the structure of this compound has been extensively studied using various spectroscopic techniques. Notably, NMR spectroscopy, including 1H and 13C NMR, has been crucial in elucidating its structure and stereochemistry. [, , , ] Mass spectrometry (MS) analysis is also frequently employed to confirm its molecular weight and identify characteristic fragmentation patterns. [, ]

Q3: Can this compound act as a starting material for synthesizing other compounds?

A3: Absolutely. This compound serves as a valuable precursor in numerous chemical syntheses. For instance, it's been utilized in the synthesis of L-ribose [], C-glycosyl compounds [, ], and 2-deoxyisomaltose analogues of acarbose []. Its reactivity makes it a valuable building block for synthesizing diverse carbohydrates and their derivatives.

Q4: Are there any specific reactions where this compound plays a crucial role?

A4: Indeed. One notable reaction is its use in synthesizing L-(+)-muscarine and L-(+)-epimuscarine toluene-p-sulphonates via dichloromethylenation. [] This reaction highlights its versatility in forming complex molecules with potential biological activity.

Q5: How do structural modifications to this compound affect its reactivity?

A5: Structural modifications significantly influence the reactivity of this compound. For example, introducing a double bond at the C-2 and C-3 positions, as seen in 2-acetamido-2,3-dideoxy-D-hex-2-enonolactones, impacts its inhibitory activity against 2-acetamido-2-deoxy-beta-D-glucosidase. [] Similarly, modifications at the C-6 position, such as replacing the hydroxyl group with a bromine atom, affect its reactivity in intramolecular ring closure reactions. [] These examples emphasize the importance of specific functional groups and their spatial arrangement in dictating the compound's chemical behavior.

Q6: Does this compound have any role in bacterial metabolism?

A6: Research indicates that this compound is an intermediate in the L-galactose metabolic pathway of Bacteroides vulgatus, a prevalent gut bacterium. [] The enzyme L-galactonate dehydrogenase (Bvu0222) acts on L-galactonate, oxidizing it to D-tagaturonate, with this compound participating in this metabolic cascade. [] This finding sheds light on the potential role of this compound in gut microbial metabolism and its implications for human health.

Q7: Are there any known interactions between this compound and enzymes?

A7: Yes, studies have revealed that this compound can act as a substrate for mannonate dehydratases, particularly those belonging to the xylose isomerase-like superfamily. [] These enzymes catalyze the dehydration of D-mannontate to 2-keto-3-deoxygluconate. Notably, a mannonate dehydratase from the thermoacidophilic archaeon Thermoplasma acidophilum (TaManD) displayed high specificity towards this compound. [] This enzymatic interaction highlights the compound's role in specific metabolic pathways.

Q8: Are there alternative compounds with similar properties to this compound?

A8: While this compound possesses unique properties, researchers are constantly exploring alternative compounds with comparable reactivity or biological activity. This exploration is particularly relevant in drug discovery, where finding structurally similar compounds with improved pharmacological profiles is crucial. Further research into structural analogues and their biological activities could provide valuable insights into potential substitutes.

Q9: What are some essential tools and resources for conducting research on this compound?

A9: Successful research on this compound requires access to a range of tools and resources. Essential equipment includes high-performance liquid chromatography (HPLC) for separation and purification, NMR spectroscopy for structural analysis, and mass spectrometry for molecular weight determination and identification. [, , ] Access to databases like Semantic Scholar is crucial for staying updated on the latest research findings and identifying potential research avenues. [All citations] Additionally, collaboration with experts in synthetic chemistry, biochemistry, and microbiology can significantly advance research progress.

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